![molecular formula C3H4ClF2I B2893252 1-Chloro-1,1-difluoro-3-iodopropane CAS No. 1909309-69-8](/img/structure/B2893252.png)
1-Chloro-1,1-difluoro-3-iodopropane
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Overview
Description
1-Chloro-1,1-difluoro-3-iodopropane is a chemical compound with the formula C3H3ClF2I . It has a molecular weight of 240.42 . The compound is typically used in laboratory settings .
Molecular Structure Analysis
The InChI code for 1-Chloro-1,1-difluoro-3-iodopropane is 1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis of Fluorinated Monomers
1-Chloro-1,1-difluoro-3-iodopropane is used in the synthesis of vinylidene fluoride (VDF), a crucial monomer for producing fluorine elastomers and fluorocarbon coating materials . The process involves dehydrochlorination and dehydrofluorination reactions, where the selectivity and efficiency are significantly influenced by the catalysts used.
Catalyst Research
The compound plays a role in catalyst research, particularly in studying the metal–support interaction over SrF2 catalysts . This research is vital for improving the selectivity of reactions that produce fluorinated monomers, which are essential components in various high-performance polymers.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, 1-Chloro-1,1-difluoro-3-iodopropane is involved in the preparation of complex molecules. For instance, it has been used in the synthesis of inhibitors for glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) . These enzymes are targets in cancer research and drug development.
Pharmaceutical Research
The compound’s role in synthesizing inhibitors of key enzymes makes it valuable in pharmaceutical research. It contributes to the development of new drugs that can interfere with the metabolic pathways of diseases, offering potential treatments for conditions like cancer .
Proton Sponge Synthesis
It is also used in synthesizing proton sponge molecules, which have applications in organic chemistry as strong bases. Proton sponges are useful in various chemical reactions where the removal of a proton is necessary .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that halogenated compounds often interact with various biological macromolecules, including proteins and nucleic acids .
Mode of Action
It’s known that halogenated compounds can participate in various chemical reactions due to the presence of reactive halogen atoms . These reactions can lead to changes in the structure and function of their targets.
Biochemical Pathways
Halogenated compounds are known to interfere with various biochemical processes, potentially leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of halogenated compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of specific transporters .
Result of Action
Halogenated compounds can cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1,1-difluoro-3-iodopropane. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
properties
IUPAC Name |
1-chloro-1,1-difluoro-3-iodopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNGBUPQGBCOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1-difluoro-3-iodopropane |
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